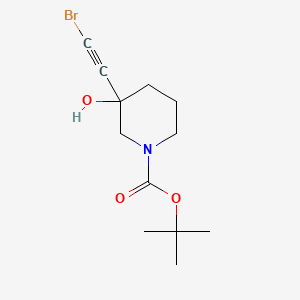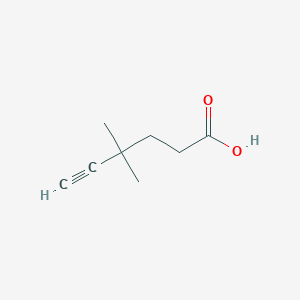
4,4-dimethylhex-5-ynoic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4-dimethylhex-5-ynoic acid is an organic compound with the molecular formula C8H12O2 It contains a carboxylic acid functional group and a triple bond within its structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-dimethylhex-5-ynoic acid can be achieved through several methods. One common approach involves the alkylation of acetylene derivatives followed by carboxylation. For instance, the reaction of 4,4-dimethyl-1-pentyne with carbon dioxide in the presence of a strong base like sodium hydroxide can yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
4,4-dimethylhex-5-ynoic acid undergoes various chemical reactions, including:
Oxidation: The triple bond can be oxidized to form diketones or carboxylic acids.
Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.
Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic acyl substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) can be used as oxidizing agents.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Thionyl chloride (SOCl2) can be used to convert the carboxylic acid group to an acyl chloride, which can then undergo further substitution reactions.
Major Products
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Acyl chlorides, esters, or amides.
科学研究应用
4,4-dimethylhex-5-ynoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a starting material for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4,4-dimethylhex-5-ynoic acid involves its interaction with molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites, while the triple bond can participate in π-π interactions. These interactions can modulate the activity of enzymes and affect various biochemical pathways.
相似化合物的比较
Similar Compounds
4,4-dimethylhexanoic acid: Similar structure but lacks the triple bond.
4,4-dimethylpent-2-ynoic acid: Similar structure but with a different position of the triple bond.
Hex-5-ynoic acid: Similar structure but without the dimethyl groups.
Uniqueness
4,4-dimethylhex-5-ynoic acid is unique due to the presence of both the carboxylic acid group and the triple bond in its structure. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs.
属性
分子式 |
C8H12O2 |
|---|---|
分子量 |
140.18 g/mol |
IUPAC 名称 |
4,4-dimethylhex-5-ynoic acid |
InChI |
InChI=1S/C8H12O2/c1-4-8(2,3)6-5-7(9)10/h1H,5-6H2,2-3H3,(H,9,10) |
InChI 键 |
HBJULNCQFDBVKK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CCC(=O)O)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(9H-fluoren-9-yl)methyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13469749.png)
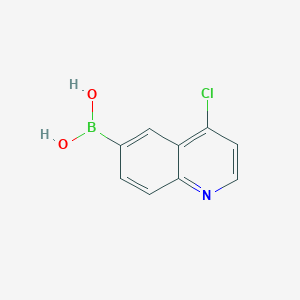
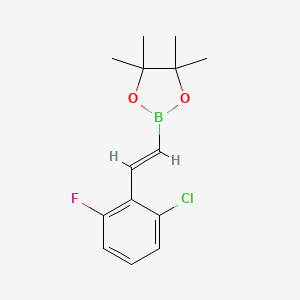
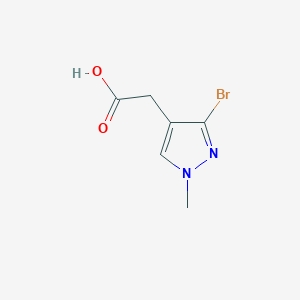

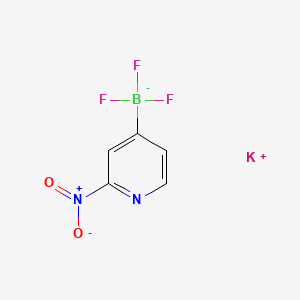
![2-{[(Benzyloxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B13469802.png)
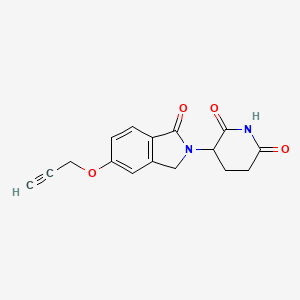
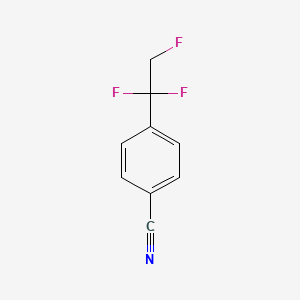
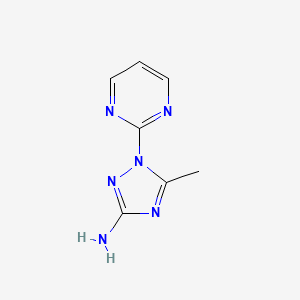

![Tert-butyl 3-[(pyrimidin-2-ylsulfanyl)methyl]azetidine-1-carboxylate](/img/structure/B13469824.png)
